molecular formula C₉H₁₅N₃O₅ B1139695 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose CAS No. 247025-10-1

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose

Cat. No. B1139695
M. Wt: 245.23
InChI Key:
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Description

“3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose” is a biochemical compound with the molecular formula C9H15N3O5 . It is a white to off-white powder .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been synthesized from readily available d-glucose via 3,5-dihydroxy-1,2-O-isopropylidene-α-d-ribofuranose and 3-azido-3-deoxy-1,2-O-isopropylidene-α-d-xylofuranose intermediates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H15N3O5 . More detailed structural information may be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a molecular weight of 245.23 . The melting point is reported to be greater than or equal to 105°C .

Scientific Research Applications

Chemo-enzymatic Synthesis of Bicyclic Nucleosides

A significant application involves the chemo-enzymatic synthesis of bicyclic 3′-azido- and 3′-amino-nucleosides. This process utilizes 3-azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose for regioselective acetylation, leading to the efficient synthesis of bicyclic furanose moieties. These derivatives are crucial for developing therapeutically useful sugar-modified oligonucleotides (Kumar et al., 2014).

Synthesis of Pentonolactams

Another application is in the synthesis of 5-Amino-5-deoxypentonolactams, starting from derivatives like 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-ribofuranose. This synthetic route provides a basis for creating novel sugar derivatives with potential biological activities (Kefurt et al., 1996).

Comparative Study of Synthesis Methodologies

The compound is also central to comparing chemical and chemo-enzymatic methodologies for synthesizing novel 3′-azido-3′-deoxy-α-L-ribo configured nucleosides. Such studies underscore the efficiency of chemo-enzymatic pathways over chemical ones, improving yield and offering insights into greener synthesis strategies (Rana et al., 2018).

Synthesis of Branched-Chain Amino Sugars

Research on branched-chain amino sugars synthesis utilizes this compound for reactions leading to novel sugar derivatives. This work lays the groundwork for understanding the structural transformations and potential applications of such sugars in biochemical contexts (Brimacombe et al., 1976).

Novel Cyclonucleoside Analogues

The synthesis of novel ribofuranose cyclonucleoside analogues starting from 5-azido-5-deoxy-1,2-O-isopropylidene-α-d-ribofuranose showcases its utility in creating structurally unique nucleosides for potential therapeutic applications (Ewing et al., 1999).

properties

IUPAC Name

[(3aR,6R,6aS)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPBGRHABGKBNJ-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose

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